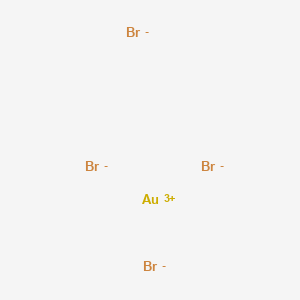
tetrabromoaurate(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It exists as a dimer with the molecular formula Au2Br6, where two gold atoms are bridged by two bromine atoms . This compound is notable for its unique coordination chemistry and its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Gold(3+) tetrabromide can be synthesized through several methods:
Direct Bromination: The most common method involves heating gold with excess liquid bromine at 140°C[ 2 \text{Au} + 3 \text{Br}_2 \rightarrow \text{Au}_2\text{Br}_6 ]
Analyse Chemischer Reaktionen
Gold(3+) tetrabromide undergoes various chemical reactions, including:
Oxidation and Reduction: Gold(III) compounds can be reduced to gold(I) or elemental gold. For example, gold(3+) tetrabromide can be reduced by reducing agents like hydrazine.
Substitution Reactions: It can participate in substitution reactions where bromide ions are replaced by other ligands. For instance, reacting with tetrahydrothiophene forms a stable adduct.
Formation of Complexes: Gold(3+) tetrabromide forms a variety of four-coordinate adducts, such as AuBr3·H2O.
Wissenschaftliche Forschungsanwendungen
Gold(3+) tetrabromide has several scientific research applications:
Materials Science: It is used in the synthesis of gold nanoparticles, which have applications in electronics, photonics, and as catalysts.
Biomedical Applications: Gold nanoparticles derived from gold(3+) tetrabromide are used in bioimaging, biosensing, anticancer therapy, drug delivery, and antimicrobial activity.
Wirkmechanismus
The mechanism of action of gold(3+) tetrabromide, particularly in its applications in catalysis and medicine, involves its ability to form stable complexes with various ligands. In biomedical applications, gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS). They can also elicit biochemical hallmarks of immunogenic cell death (ICD) .
Vergleich Mit ähnlichen Verbindungen
Gold(3+) tetrabromide can be compared with other gold(III) trihalides, such as gold(III) chloride and gold(III) fluoride:
Gold(III) Chloride (AuCl3): Similar to gold(3+) tetrabromide, it forms dimeric structures and exhibits square planar coordination.
Gold(III) Fluoride (AuF3): This compound also forms dimeric structures but has different bond lengths and coordination due to stronger π-back bonding with fluorine ligands.
These comparisons highlight the unique properties of gold(3+) tetrabromide, particularly its coordination chemistry and reactivity.
Eigenschaften
CAS-Nummer |
14337-14-5 |
|---|---|
Molekularformel |
AuBr4- |
Molekulargewicht |
516.58 g/mol |
IUPAC-Name |
gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH/h;4*1H/q+3;;;;/p-4 |
InChI-Schlüssel |
ISCGOTZIVSCDBJ-UHFFFAOYSA-J |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



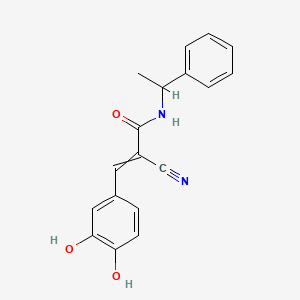
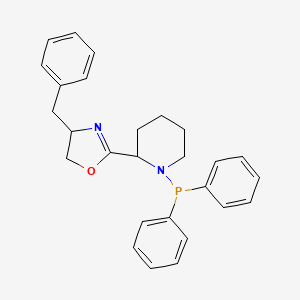

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
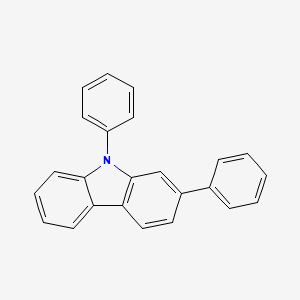
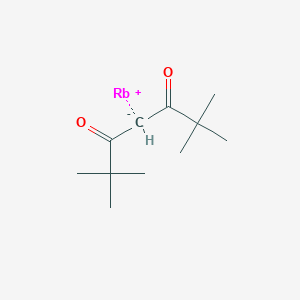
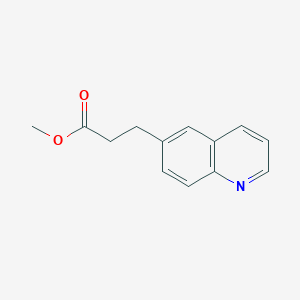
![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)
